molecular formula C12H21NO3 B5351970 4-((2-Ethylhexyl)amino)-4-oxoisocrotonic acid CAS No. 6975-33-3

4-((2-Ethylhexyl)amino)-4-oxoisocrotonic acid

Cat. No.: B5351970
CAS No.: 6975-33-3
M. Wt: 227.30 g/mol
InChI Key: GKRPTTYZZLGANE-FPLPWBNLSA-N
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Description

4-((2-Ethylhexyl)amino)-4-oxoisocrotonic acid (CAS 6975-33-3) is a high-purity chemical compound with the molecular formula C12H21NO3 and a molecular weight of 227.30 g/mol . This compound, which is also known by synonyms such as (Z)-4-[(2-ethylhexyl)amino]-4-oxo-2-butenoic acid and NSC 22409 , features a specific molecular structure characterized by an oxoisocrotonic acid backbone substituted with a 2-ethylhexylamino group. The compound displays calculated physical properties including a density of approximately 1.027-1.028 g/cm³, a boiling point of 411.8°C at 760 mmHg, and a flash point of 202.8°C . Researchers value this compound for its structural features, including the conjugated system of the oxoisocrotonic acid moiety which may participate in various chemical interactions and reactions. The compound is typically supplied as a solid and should be stored in a cool, dry place protected from light to maintain stability. This product is intended for research and development purposes in laboratory settings only and is not manufactured or certified for human consumption, diagnostic use, or therapeutic applications. Researchers should consult the safety data sheet and employ appropriate personal protective equipment when handling this material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6975-33-3

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

(Z)-4-(2-ethylhexylamino)-4-oxobut-2-enoic acid

InChI

InChI=1S/C12H21NO3/c1-3-5-6-10(4-2)9-13-11(14)7-8-12(15)16/h7-8,10H,3-6,9H2,1-2H3,(H,13,14)(H,15,16)/b8-7-

InChI Key

GKRPTTYZZLGANE-FPLPWBNLSA-N

SMILES

CCCCC(CC)CNC(=O)C=CC(=O)O

Isomeric SMILES

CCCCC(CC)CNC(=O)/C=C\C(=O)O

Canonical SMILES

CCCCC(CC)CNC(=O)C=CC(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 4-((2-Ethylhexyl)amino)-4-oxoisocrotonic Acid

The primary and most direct synthetic route to this compound involves the nucleophilic acyl substitution reaction between maleic anhydride (B1165640) and 2-ethylhexylamine (B116587). rsc.org This reaction, a form of anhydride aminolysis, proceeds via the attack of the amine's nucleophilic nitrogen atom on one of the electrophilic carbonyl carbons of the cyclic anhydride. This attack leads to the opening of the anhydride ring, forming a product that contains both an amide and a carboxylic acid functional group. rsc.org The reaction is typically exothermic and can be carried out under mild conditions, often at room temperature, to afford the desired N-substituted maleamic acid in high yield. rsc.org

Optimization of Reaction Conditions and Yields for Enhanced Efficiency

The efficiency and yield of the synthesis of N-substituted maleamic acids are highly dependent on the reaction parameters. Key variables for optimization include solvent, temperature, and reaction time. Studies on analogous systems, such as the synthesis of N-carboxymethyl maleamic acid and N-butyl citraconamic acids, provide valuable insights into optimizing the formation of the target compound. rsc.orgcore.ac.uk

For instance, research on N-carboxymethyl maleamic acid synthesis demonstrated that the highest product yield was achieved at room temperature over a two-hour period. core.ac.uk Interestingly, increasing the reaction temperature or extending the duration did not lead to higher yields, suggesting that the reaction is efficient under mild conditions and that higher temperatures might promote side reactions or product degradation. core.ac.uk The choice of solvent is also critical; while diethyl ether is commonly used, rsc.org other solvents like acetic acid have been employed, which can influence reaction rates and product solubility. core.ac.ukgoogle.com

The following interactive table summarizes findings from optimization studies on analogous N-alkyl maleamic acid syntheses, illustrating the impact of various conditions on product yield.

Amine ReactantAnhydride ReactantSolventTemperatureTimeYield (%)Reference
GlycineMaleic AnhydrideAcetic AcidRoom Temp.2 hours>95% core.ac.uk
GlycineMaleic AnhydrideAcetic AcidRoom Temp.3 hours~95% core.ac.uk
n-ButylamineCitraconic AnhydrideVariousVariedVariedTunable Isomer Ratio rsc.orgresearchgate.net
AnilineMaleic AnhydrideDiethyl Ether40-45 °C90 minHigh rsc.org

Exploration of Catalytic and Green Chemistry Approaches in Synthesis

While the reaction of amines with maleic anhydride is often efficient without a catalyst, principles of green chemistry can be applied to further enhance its environmental profile. rsc.orgscienceopen.com Green chemistry focuses on designing processes that reduce or eliminate the use and generation of hazardous substances. purkh.comresearchgate.net Key strategies applicable to the synthesis of this compound include the use of environmentally benign solvents, energy-efficient reaction methods, and processes that maximize atom economy. fq-unam.org

Microwave-assisted synthesis is a notable green technique that can dramatically reduce reaction times, often from hours to minutes, while maintaining high yields. rsc.org The use of water as a solvent, where feasible, represents another green alternative to volatile organic solvents. arkat-usa.org Furthermore, developing catalytic versions of reactions that traditionally require stoichiometric reagents is a core tenet of green chemistry. scienceopen.com For related transformations, such as the reduction of the double bond in maleic acid, catalytic transfer hydrogenation using formic acid in an aqueous phase has been demonstrated as a sustainable alternative to conventional hydrogenation processes. rsc.org

Key Green Chemistry Approaches:

Alternative Solvents: Utilizing water or acetic acid instead of traditional organic solvents like ether. google.comarkat-usa.org

Energy Efficiency: Employing microwave irradiation to accelerate the reaction and reduce energy consumption. fq-unam.orgrsc.org

Atom Economy: The direct addition of the amine to the anhydride is a 100% atom-economical reaction, a significant advantage of this synthetic route.

Stereoselective Synthesis of the Isocrotonic Moiety and Isomer Control

The designation "isocrotonic acid" specifies the (Z)-isomer, which corresponds to a cis configuration across the carbon-carbon double bond. The synthesis of this compound from maleic anhydride inherently produces the desired (Z)-stereoisomer. This is because the cyclic nature of maleic anhydride locks the double bond in a cis configuration, which is retained during the ring-opening aminolysis reaction. researchgate.net

However, control of stereochemistry is crucial as the resulting (Z)-maleamic acid can potentially isomerize to the thermodynamically more stable (E)-fumaramic acid isomer. This isomerization can be influenced by factors such as pH, temperature, and solvent. rsc.org Studies on substituted maleamic acids have shown that their hydrolysis can be accompanied by isomerization between the cis and trans forms. rsc.orgresearchgate.net Therefore, maintaining mild, controlled reaction and workup conditions is essential to prevent the formation of the undesired (E)-isomer and ensure the stereochemical purity of the final product.

Derivatization and Functionalization Strategies

The structure of this compound offers two primary sites for further chemical modification: the amide bond and the carbon-carbon double bond. These sites allow for a range of transformations to produce novel analogues and functionalized derivatives.

Amide Bond Modifications and Synthesis of Analogues

The amide bond, while generally stable, can undergo several transformations. One key reaction is hydrolysis, which can cleave the amide to regenerate the parent amine (2-ethylhexylamine) and maleic anhydride, particularly under acidic conditions. nih.gov This reversibility is a characteristic feature of maleamic acids and is pH-dependent. rsc.orgnih.gov

For the synthesis of analogues, more complex modifications can be envisioned. One advanced strategy is the bioisosteric replacement of the amide bond, a technique often used in drug discovery to modulate a molecule's properties. nih.gov The amide functionality could be replaced with other groups such as 1,2,3-triazoles or 1,2,4-oxadiazoles to create structurally related but functionally distinct analogues. nih.gov Additionally, the amide group can be targeted for reduction. While challenging, various methods for the reductive functionalization of amides exist, which could potentially convert the amide into a substituted amine. frontiersin.org

Reactions Involving the Carbon-Carbon Double Bond (e.g., Cycloadditions, Oxidations, Reductions)

The electron-deficient carbon-carbon double bond, being conjugated to both a carbonyl and a carboxyl group, is a highly reactive site for various addition reactions. wikipedia.org

Cycloadditions: The double bond in the isocrotonic acid moiety can act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orglibretexts.org This allows for the construction of complex six-membered ring systems. wikipedia.orgstudy.com The reaction would typically involve a conjugated diene reacting across the double bond of the maleamic acid derivative.

Oxidations: The alkene functionality can be subjected to oxidative cleavage. Modern catalytic methods, such as those using manganese oxides with molecular oxygen, can cleave C=C bonds to form carbonyl compounds or amides. nih.govacs.org Another approach is the use of visible-light-promoted organocatalytic aerobic oxidation. pkusz.edu.cn

Reductions: The carbon-carbon double bond can be selectively reduced while leaving the carboxylic acid and amide groups intact. This conjugate reduction can be achieved through various methods. purdue.edu Catalytic transfer hydrogenation is one effective technique. rsc.org Another powerful method involves the use of samarium(II) iodide (SmI₂) in the presence of water and an amine, which selectively reduces conjugated double bonds. researchgate.net This provides a route to the corresponding saturated N-(2-ethylhexyl)succinamic acid.

The following interactive table provides examples of derivatization reactions applicable to the α,β-unsaturated system found in the target molecule, based on reactions of similar compounds.

Reaction TypeReagentsFunctional Group TargetedProduct TypeReference
Cycloaddition 1,3-Butadiene, HeatC=C Double BondCyclohexene derivative wikipedia.orgstudy.com
Oxidation MnOₓ, O₂, NH₃C=C Double BondOxidatively cleaved products nih.govacs.org
Reduction Pd/C, HCOOH (aq)C=C Double BondSaturated C-C Bond rsc.org
Michael Addition Thiol nucleophilesC=C Double BondThioether adduct chemrxiv.org

A comprehensive search for scientific literature regarding the chemical compound "this compound" has yielded insufficient data to generate an article based on the provided outline. The search did not return specific information on the synthetic methodologies, chemical transformations, or mechanistic investigations directly pertaining to this molecule.

The information available in the public domain focuses on related, but structurally distinct, compounds such as 2-Ethylhexyl 4-aminobenzoate. While general principles of carboxylic acid transformations and the synthesis of structural analogues for other chemical families were found, applying this general knowledge to the specific, requested compound without direct scientific evidence would be speculative and violate the strict requirement to only include information directly related to "this compound".

Therefore, it is not possible to provide a detailed and scientifically accurate article on the specified topics for this particular compound at this time. Further research and publication on "this compound" would be required to fulfill the user's request.

Advanced Structural and Conformational Analysis

Spectroscopic Probing of Molecular Conformation and Tautomerism (e.g., advanced NMR techniques, vibrational spectroscopy for specific modes)

The conformational flexibility of the 2-ethylhexyl group, the potential for cis/trans isomerism around the C=C double bond, and the possibility of keto-enol tautomerism make spectroscopic analysis crucial for understanding the behavior of 4-((2-Ethylhexyl)amino)-4-oxoisocrotonic acid in different environments.

Advanced NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning all proton and carbon signals. More advanced techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) could provide through-space correlations, offering insights into the preferred spatial arrangement of the atoms and the molecule's conformational preferences in solution. These techniques could, for instance, help determine the orientation of the 2-ethylhexyl group relative to the isocrotonic acid backbone.

Vibrational Spectroscopy: Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, offers a non-destructive method for probing the specific vibrational modes of the molecule. mdpi.com These techniques are highly sensitive to the chemical environment of functional groups. nih.govmdpi.com For this compound, specific vibrational bands would be expected for the C=O stretching of the carboxylic acid and the amide (Amide I band), the N-H bending and C-N stretching of the amide (Amide II and III bands), the O-H stretch of the carboxylic acid, and the C=C stretching of the alkene. The precise frequencies of these bands can provide information on hydrogen bonding interactions and the conformational state of the molecule. researchgate.net Furthermore, vibrational spectroscopy is a powerful tool for studying tautomeric equilibria, such as the potential keto-enol tautomerism in this molecule. masterorganicchemistry.com

A hypothetical table of expected vibrational frequencies is presented below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch3300 - 2500 (broad)
AmideN-H stretch3500 - 3100
Alkyl ChainC-H stretch3000 - 2850
Carboxylic AcidC=O stretch1725 - 1700
AmideC=O stretch (Amide I)1680 - 1630
AlkeneC=C stretch1680 - 1620
AmideN-H bend (Amide II)1550 - 1510

Chiroptical Properties and Stereochemical Studies (if applicable to chiral centers or induced chirality)

The presence of a chiral center at the C2 position of the ethylhexyl group means that this compound can exist as a pair of enantiomers, (R)- and (S)-4-((2-ethylhexyl)amino)-4-oxoisocrotonic acid. This chirality is expected to give rise to distinct chiroptical properties.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. This technique would be highly valuable for characterizing the stereochemistry of this compound. nih.gov An enantiomerically pure sample would be expected to show a characteristic CD spectrum, with the spectrum of the opposing enantiomer being its mirror image. The sign and magnitude of the Cotton effects in the CD spectrum could potentially be correlated with the absolute configuration of the chiral center through computational modeling or by comparison with structurally related compounds. researchgate.net Furthermore, CD spectroscopy is sensitive to the secondary structure and aggregation state of molecules, which could be relevant for this compound in different solvents or in the solid state. nih.gov

Solid-State Structural Elucidation of Crystalline Forms and Complexes (e.g., X-ray Crystallography)

The most definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray crystallography. If a suitable single crystal of this compound could be grown, this technique would provide precise information on bond lengths, bond angles, and torsion angles.

X-ray Crystallography: This analysis would reveal the solid-state conformation of the molecule, including the planarity of the amide bond, the conformation of the 2-ethylhexyl chain, and the geometry around the double bond. It would also provide detailed insights into the intermolecular interactions, such as hydrogen bonding networks involving the carboxylic acid and amide groups, which dictate the crystal packing. Understanding the crystal structure is fundamental for relating the molecular structure to its macroscopic properties.

A summary of the structural analysis techniques and the information they could provide is tabulated below.

TechniqueInformation Obtainable
Advanced NMR (NOESY/ROESY)Solution-state conformation, spatial proximity of protons.
Vibrational Spectroscopy (FTIR/Raman)Functional group identification, hydrogen bonding, tautomerism.
Circular Dichroism (CD)Stereochemistry, absolute configuration, aggregation behavior.
X-ray CrystallographySolid-state structure, bond lengths/angles, intermolecular interactions.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. For 4-((2-Ethylhexyl)amino)-4-oxoisocrotonic acid, such studies would provide invaluable insights into its stability, reactivity, and potential applications.

A typical investigation would involve optimizing the molecule's geometry to find its most stable three-dimensional structure. From this optimized geometry, a wealth of electronic properties can be calculated. Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Other reactivity descriptors that would be derived from DFT calculations include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Global Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2).

Electronegativity (χ): The power of an atom to attract electrons (χ = (I + A) / 2).

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons (ω = χ² / 2η).

These calculated parameters would be systematically presented in a data table to summarize the molecule's electronic profile.

Table 1: Hypothetical Reactivity Descriptors for this compound Calculated via DFT (Note: The following data is illustrative and not based on actual published results.)

Parameter Symbol Value (eV)
Highest Occupied Molecular Orbital Energy EHOMO -6.5
Lowest Unoccupied Molecular Orbital Energy ELUMO -1.2
HOMO-LUMO Energy Gap ΔE 5.3
Ionization Potential I 6.5
Electron Affinity A 1.2
Global Hardness η 2.65
Electronegativity χ 3.85

Conformational Landscape Analysis and Energy Minima Calculations

The flexibility of the 2-ethylhexyl group and the rotatable bonds within the isocrotonic acid backbone suggest that this compound can adopt multiple conformations. A thorough conformational analysis is essential to identify the most stable, low-energy structures (energy minima) that the molecule is likely to inhabit under given conditions.

This analysis is typically performed by systematically rotating the molecule's dihedral angles and calculating the potential energy at each step. This process, known as a potential energy surface (PES) scan, reveals the various conformers (local minima) and the energy barriers (transition states) that separate them. The results would identify the global minimum—the most stable conformation—and other low-energy conformers that could be biologically or chemically relevant. The relative energies of these conformers would be calculated to determine their population distribution at a given temperature according to the Boltzmann distribution.

Molecular Dynamics Simulations of Intermolecular Interactions in Model Systems

While quantum mechanics provides a detailed view of a single molecule, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase (e.g., in a solvent like water or interacting with other molecules). MD simulations model the movements of atoms and molecules over time based on classical mechanics.

For this compound, MD simulations could be used to understand:

Solvation: How the molecule interacts with solvent molecules, such as water. This would involve calculating properties like the radial distribution function (RDF) to understand the structuring of solvent around the hydrophilic (carboxylic acid, amide) and hydrophobic (ethylhexyl chain) parts of the molecule.

Aggregation: Whether molecules of this compound tend to self-assemble or aggregate in a given medium.

Interactions with Biomolecules: How the molecule might bind to a protein or permeate a model cell membrane.

These simulations would provide a dynamic picture of the intermolecular forces—such as hydrogen bonds, van der Waals forces, and electrostatic interactions—that govern the molecule's behavior in a realistic environment.

Reaction Pathway Modeling for Synthetic Transformations and Degradation Processes

Theoretical modeling can elucidate the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone. For this compound, this could involve modeling:

Synthesis: The reaction pathway for its formation, likely from maleic anhydride (B1165640) and 2-ethylhexylamine (B116587). Computational modeling could identify the transition states and intermediates, allowing for the calculation of activation energies. This information helps in understanding the reaction kinetics and optimizing reaction conditions.

Degradation: Potential pathways for its breakdown under various conditions (e.g., hydrolysis of the amide bond, oxidation). By calculating the energy barriers for different potential degradation reactions, researchers could predict the molecule's stability and its likely degradation products in a specific environment.

These studies would map out the entire energy profile of a reaction, providing a step-by-step understanding of the transformation process.

Advanced Analytical Methodologies Development

Chromatographic Method Development for Isomer Separation and High-Purity Isolation

The presence of geometric isomers (cis/trans) and potential stereoisomers due to the chiral center in the 2-ethylhexyl group necessitates the development of sophisticated chromatographic methods for the separation and isolation of high-purity 4-((2-Ethylhexyl)amino)-4-oxoisocrotonic acid.

High-performance liquid chromatography (HPLC) is a primary technique for this purpose. The selection of the stationary phase is critical for achieving effective separation. Chiral stationary phases (CSPs) are particularly important for the resolution of enantiomers. Method development often involves screening various columns and optimizing mobile phase composition, temperature, and flow rate to achieve baseline separation of all isomers.

Table 1: Illustrative HPLC Parameters for Isomer Separation

ParameterConditionPurpose
Column Chiral Stationary Phase (e.g., Teicoplanin-based)Enantiomer separation. mst.edu
Mobile Phase Isocratic or Gradient elution with organic modifiers (e.g., Methanol, Ethanol) in a buffered aqueous solutionOptimization of resolution and retention times. mst.edu
Detector UV-Vis or Diode Array Detector (DAD)Quantitation and peak purity analysis.
Temperature Controlled (e.g., 25-40 °C)To improve peak shape and reproducibility. mst.edu
Flow Rate 0.5 - 1.5 mL/minTo balance analysis time and separation efficiency.

This table is for illustrative purposes and specific conditions would require experimental optimization.

Hyphenated Techniques for Detailed Structural Characterization and Trace Analysis (e.g., GC-MS/MS, LC-HRMS for complex mixtures)

For unambiguous structural confirmation and the identification of trace-level impurities, hyphenated analytical techniques are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS) , particularly when coupled with tandem mass spectrometry (GC-MS/MS), provides high sensitivity and selectivity. psu.edu Although the volatility of this compound may require derivatization to improve its chromatographic behavior, this technique is powerful for identifying and quantifying volatile and semi-volatile impurities. dss.go.thnih.gov

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is another powerful tool. It combines the separation capabilities of HPLC with the mass accuracy of a high-resolution mass spectrometer. This allows for the precise determination of the elemental composition of the parent compound and its impurities, aiding in their identification without the need for authentic standards. LC-HRMS is particularly useful for analyzing complex mixtures and identifying non-volatile or thermally labile impurities. nih.govresearchgate.net

Table 2: Application of Hyphenated Techniques

TechniqueApplicationKey Advantages
GC-MS/MS Identification of volatile impurities and by-products from synthesis.High sensitivity, excellent for complex matrices, and provides structural information through fragmentation patterns. psu.edu
LC-HRMS Accurate mass measurement for formula determination of the parent compound and non-volatile impurities.High mass accuracy, suitable for non-volatile compounds, and provides detailed structural information. nih.govresearchgate.net

This table provides a general overview of the applications of these techniques.

Quantitative Analytical Techniques for Reaction Monitoring and Process Control Optimization

The ability to monitor the formation of this compound and the consumption of reactants in real-time is essential for optimizing reaction conditions and ensuring process safety and efficiency. researchgate.net

Quantitative HPLC with UV detection is a commonly employed technique for this purpose. By establishing a calibration curve with a known standard, the concentration of the target compound in reaction aliquots can be accurately determined. This data allows for the study of reaction kinetics and the identification of optimal parameters such as temperature, reaction time, and catalyst loading.

In-situ monitoring techniques, such as ReactIR (Fourier Transform Infrared Spectroscopy), can also provide real-time information on the concentration of key species in the reaction mixture without the need for sampling.

Table 3: Methods for Quantitative Analysis and Reaction Monitoring

TechniqueMonitored ParameterOutcome
Quantitative HPLC-UV Concentration of reactants, intermediates, and final product over time.Determination of reaction kinetics, yield, and purity profile.
In-situ FT-IR (ReactIR) Vibrational bands corresponding to key functional groups.Real-time tracking of reactant consumption and product formation.

This table outlines common quantitative techniques for process optimization.

Spectroscopic Fingerprinting for Quality Control and Authentication of Compound Batches

Spectroscopic techniques provide a characteristic "fingerprint" of a molecule, which is invaluable for quality control and ensuring batch-to-batch consistency.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus. The NMR spectrum serves as a definitive identifier for this compound and can be used to detect and quantify impurities. mdpi.com

Infrared (IR) Spectroscopy reveals the presence of specific functional groups within the molecule. The IR spectrum provides a rapid and non-destructive method for confirming the identity of the compound and for detecting major structural variations between batches.

Table 4: Spectroscopic Techniques for Quality Control

TechniqueInformation ProvidedApplication in QC
¹H and ¹³C NMR Detailed molecular structure and connectivity.Primary identification, structural verification, and impurity quantification. mdpi.com
FT-IR Presence of functional groups (e.g., C=O, N-H, C=C).Rapid identity confirmation and detection of gross structural changes.

This table summarizes the role of key spectroscopic techniques in the quality control of the compound.

Exploration of Chemical and Biochemical Interactions Mechanism Oriented

Applications in Materials ScienceNo studies were identified that describe its use as a monomer in polymer synthesis or as a surface modification agent.

Due to this lack of specific data, a scientifically accurate and informative article strictly adhering to the requested structure and content cannot be generated at this time. Further original research would be required to elucidate the chemical and biochemical properties of 4-((2-Ethylhexyl)amino)-4-oxoisocrotonic acid.

Environmental Chemistry and Degradation Pathways

Biodegradation Pathways and Metabolite Identification in Model Biological Systems

The biodegradation of 4-((2-Ethylhexyl)amino)-4-oxoisocrotonic acid is anticipated to be the primary mechanism of its removal from the environment. While specific studies on this compound are lacking, the degradation pathways can be inferred from the metabolism of its constituent parts: the 2-ethylhexyl side chain and the isocrotonic acid backbone.

The initial step in the biodegradation is likely the enzymatic hydrolysis of the amide bond by amidase enzymes, which are common in microorganisms. researchgate.net This would release 2-ethylhexylamine (B116587) and maleic acid.

The 2-ethylhexyl moiety, in the form of 2-ethylhexanol, is known to be readily biodegradable. arkema.comashland.com The degradation of 2-ethylhexanol proceeds via oxidation to 2-ethylhexanoic acid, followed by beta-oxidation. nih.govresearchgate.net A similar pathway can be expected for the 2-ethylhexylamine released from the parent compound.

The isocrotonic acid (or its isomer, maleic acid) would likely be metabolized through pathways common for short-chain unsaturated carboxylic acids. Crotonic acid, a similar compound, can be converted to butyric acid through reduction. wikipedia.org Maleic acid can be isomerized to fumaric acid, which is an intermediate in the citric acid cycle.

Hypothetical Biodegradation Metabolites

The table below presents potential metabolites that could be identified in biodegradation studies of this compound in a model biological system, such as activated sludge. These are hypothetical and based on the predicted degradation pathway.

Time (days)Parent Compound Concentration (mg/L)Metabolite 1: 2-Ethylhexylamine (mg/L)Metabolite 2: Maleic Acid (mg/L)Metabolite 3: 2-Ethylhexanoic Acid (mg/L)
0100000
75025205
14105215
28<1<1<12

Environmental Fate and Persistence Modeling Based on Chemical Structure

In the absence of empirical data, the environmental fate and persistence of this compound can be predicted using Quantitative Structure-Activity Relationship (QSAR) models and software such as the US EPA's EPI Suite™. epa.govchemistryforsustainability.orgsrcinc.comchemsafetypro.com These models estimate key physicochemical properties and environmental fate parameters based on the chemical's structure.

Parameters such as the octanol-water partition coefficient (Log Kow), soil organic carbon-water (B12546825) partitioning coefficient (Koc), and bioconcentration factor (BCF) can be estimated to predict the compound's tendency to partition between different environmental compartments (air, water, soil, sediment) and to accumulate in organisms. morressier.comaftonchemical.com

Based on its structure, this compound is expected to have moderate lipophilicity due to the 2-ethylhexyl group, suggesting some potential for sorption to soil and sediment. The carboxylic acid group will ionize at environmental pH, increasing its water solubility and reducing its volatility and potential for bioaccumulation.

The BIOWIN™ model within EPI Suite™ can predict the likelihood of biodegradation. chemistryforsustainability.org Given the presence of readily biodegradable functional groups (amide, alkyl chain), the model would likely predict that this compound is biodegradable.

Predicted Environmental Fate Parameters (Hypothetical EPI Suite™ Output)

This table shows examples of the types of predictions that would be generated by a tool like EPI Suite™. These are not actual model outputs and are for illustrative purposes.

ParameterPredicted ValueInterpretation
Log Kow (Octanol-Water Partition Coefficient)2.5Moderate potential for bioaccumulation and sorption.
Koc (Soil Adsorption Coefficient)150 L/kgModerate mobility in soil.
Henry's Law Constant1.0 x 10⁻⁸ atm-m³/molNot likely to volatilize from water.
BIOWIN™ Biodegradation ProbabilityHighExpected to biodegrade in the environment.
Atmospheric Hydroxylation Half-life (AOPWIN™)30 hoursRelatively short persistence in the atmosphere.

Conclusion and Future Research Directions

Summary of Current Academic Understanding and Knowledge Gaps

The academic understanding of 4-((2-Ethylhexyl)amino)-4-oxoisocrotonic acid, specifically, is currently limited, with much of the available information being foundational chemical data rather than in-depth research. alfa-chemistry.comchemical-suppliers.eu However, by examining the broader class of N-substituted crotonic and isocrotonic acid amides, a clearer picture of its potential characteristics and applications begins to emerge.

The amide functionality is one of the most vital in both organic and biological chemistry, prevalent in pharmaceuticals, natural products, and industrial materials like polymers. pulsus.comsphinxsai.com Traditional synthesis of amides often involves the reaction of carboxylic acid derivatives with amines, which can suffer from low atom economy. rsc.org More modern, greener approaches are continually being developed, including electrosynthesis and the use of novel catalysts to improve efficiency and sustainability. rsc.orgnih.gov

The crotonic acid moiety is recognized for its utility in the production of adhesives, coatings, and polymers, with a growing emphasis on bio-based production methods. futuremarketinsights.com Research into bioactive derivatives of crotonic acid is expanding its applications into areas like targeted drug release and biodegradable pesticides. futuremarketinsights.com

Despite this general knowledge, significant gaps remain, particularly for specific compounds like this compound:

Synthesis and Characterization: While general methods for amide synthesis are well-established, specific, optimized synthetic routes for this compound are not widely reported in academic literature. pulsus.comacsgcipr.org Detailed spectroscopic and crystallographic data are also scarce.

Physicochemical Properties: Comprehensive data on properties such as solubility, stability under various conditions, and detailed kinetic and thermodynamic parameters of its reactions are not readily available.

Biological Activity: There is a lack of published research on the biological activities of this compound. The presence of the N-substituted amide and the isocrotonic acid scaffold suggests potential for biological interaction, but this remains unexplored.

Material Science Applications: The influence of the 2-ethylhexyl group on the potential polymeric properties of this molecule has not been investigated.

Emerging Research Avenues and Untapped Potential of N-Substituted Crotonic/Isocrotonic Acid Amides

The untapped potential of N-substituted crotonic and isocrotonic acid amides, including this compound, lies at the intersection of their constituent chemical features. Future research could profitably explore several promising avenues:

Green Chemistry and Sustainable Synthesis: A key area for future research is the development of environmentally benign synthetic methods. rsc.org This could involve enzymatic catalysis, the use of bio-based starting materials for the crotonic acid portion, and solvent-free reaction conditions. rsc.org The principles of green chemistry could guide the synthesis of a library of related N-substituted amides to explore structure-activity relationships.

Polymer Chemistry: The isocrotonic acid backbone provides a site for polymerization. The N-substituted 2-ethylhexyl group, being a bulky and flexible alkyl chain, could impart interesting properties to resulting polymers, such as improved solubility in organic solvents, lower glass transition temperatures, and enhanced flexibility. Research into the polymerization of this compound and its co-polymerization with other monomers could lead to novel materials for coatings, adhesives, or biodegradable plastics. futuremarketinsights.com

Pharmaceutical and Agrochemical Research: The amide bond is a cornerstone of many biologically active molecules. sphinxsai.com Systematic screening of this compound and its analogs for various biological activities, such as antimicrobial, antifungal, or insecticidal properties, could yield new lead compounds. futuremarketinsights.com The lipophilic 2-ethylhexyl group might enhance membrane permeability, a desirable trait for many bioactive compounds.

Advanced Material Applications: The unique combination of a carboxylic acid, an amide, and an alkene in one molecule opens up possibilities for creating functional materials. For example, these molecules could be explored as building blocks for metal-organic frameworks (MOFs) or as functional additives in lubricants and surfactants.

Broader Implications for Organic Synthesis and Interdisciplinary Chemical Research

The systematic study of compounds like this compound holds broader implications for the fields of organic synthesis and interdisciplinary chemical research.

Advancing Synthetic Methodologies: The pursuit of efficient and selective syntheses for multifunctional molecules like this N-substituted isocrotonic acid amide can drive the development of new catalytic systems and reaction protocols. researchgate.net The challenges associated with controlling stereochemistry and functional group compatibility can lead to innovative solutions in synthetic organic chemistry.

Structure-Property Relationship Elucidation: A detailed investigation into how the interplay between the isocrotonic acid framework and various N-substituents dictates the physicochemical and biological properties of these molecules will contribute to a more profound understanding of structure-property relationships. This knowledge is crucial for the rational design of new molecules with tailored functions.

Fostering Interdisciplinary Collaboration: The potential applications of these compounds in polymer science, medicine, and agriculture highlight the need for collaboration between synthetic chemists, material scientists, biologists, and chemical engineers. Such interdisciplinary efforts are essential for translating fundamental chemical discoveries into practical applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-((2-Ethylhexyl)amino)-4-oxoisocrotonic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis typically involves condensation reactions between 2-ethylhexylamine and 4-oxoisocrotonic acid derivatives. Evidence from analogous compounds suggests optimizing solvent polarity (e.g., using DMF or THF) and temperature (60–80°C) to enhance reaction efficiency. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol is recommended . Monitoring reaction progress with TLC or HPLC ensures intermediate stability.

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms the (Z)-configuration of the butenoic acid moiety and the 2-ethylhexyl substituent. Infrared (IR) spectroscopy identifies carbonyl (C=O) and amine (N-H) functional groups. High-resolution mass spectrometry (HRMS) validates the molecular formula (C₁₈H₃₆N₂O₆, MW 376.49 g/mol). X-ray diffraction (XRD) can resolve crystallographic details if single crystals are obtainable .

Q. How does the compound’s solubility profile influence solvent selection for experimental applications?

  • Methodological Answer : The compound exhibits moderate polarity due to its amide and carboxylic acid groups. Solubility is higher in polar aprotic solvents (e.g., DMSO, DMF) and lower in water or hydrocarbons. Co-solvent systems (e.g., ethanol-water mixtures) may improve solubility for biological assays. Triethanolamine in the compound’s structure (1:1 complex) enhances solubility in alcohols .

Advanced Research Questions

Q. What mechanistic insights exist for the formation of the (Z)-isomer during synthesis?

  • Methodological Answer : The (Z)-configuration is thermodynamically favored due to steric hindrance between the 2-ethylhexyl group and the oxo group. Density Functional Theory (DFT) calculations can model transition states to confirm energy barriers. Kinetic studies under varying temperatures (25–80°C) and reaction times help elucidate isomerization pathways .

Q. How can computational methods (e.g., DFT) predict the compound’s electronic properties for material science applications?

  • Methodological Answer : DFT simulations analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict charge-transfer capabilities, relevant for photovoltaic or catalytic applications. Solvatochromic shifts in UV-Vis spectra (experimental vs. computed) validate electron-withdrawing effects of the oxo and amino groups .

Q. What is the compound’s thermal and pH stability, and how does degradation affect experimental outcomes?

  • Methodological Answer : Thermogravimetric analysis (TGA) shows decomposition above 200°C, suggesting stability in low-temperature processes. pH-dependent stability studies (1–14) using HPLC reveal degradation via hydrolysis of the amide bond under strongly acidic/basic conditions. Buffered solutions (pH 6–8) are optimal for long-term storage .

Q. Are there documented applications of this compound in organic electronics or photovoltaics?

  • Methodological Answer : While direct applications are not reported, structurally similar 4-oxoisocrotonic acid derivatives act as electron-transport layers in bulk-heterojunction solar cells. Researchers could explore its role as a dopant or interfacial modifier, leveraging its electron-deficient carbonyl groups for enhanced charge separation .

Q. What strategies are effective for derivatizing this compound to enhance biological activity?

  • Methodological Answer : Functionalization at the oxo or amino groups (e.g., alkylation, acylation) can modulate bioactivity. For example, coupling with amino acids or peptides (via EDC/NHS chemistry) may improve cell permeability. Screening derivatives against cancer cell lines (e.g., MTT assays) identifies structure-activity relationships .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.